tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate
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Overview
Description
tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate is a significant compound in the field of biomedicine. It serves as a substrate in diverse enzymatic reactions, prominently contributing to the intricate metabolic processes of complex carbohydrates. The compound has the molecular formula C6H8O10PNa3 and a molecular weight of 340.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves the phosphorylation of glucuronic acid. The reaction typically requires the use of phosphorylating agents under controlled conditions to ensure the formation of the desired phosphate ester. The compound is then purified through crystallization to obtain the pentahydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar phosphorylation techniques. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the compound into glucuronic acid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include glucaric acid derivatives, reduced glucuronic acid derivatives, and various substituted glucuronic acid compounds .
Scientific Research Applications
tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and other organic compounds.
Biology: The compound serves as a substrate in enzymatic reactions, aiding in the study of metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a biochemical marker in various diagnostic tests.
Industry: The compound is utilized in the production of biodegradable polymers and other industrial materials
Mechanism of Action
The mechanism of action of tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate involves its role as a substrate in enzymatic reactions. It participates in the metabolic processes of complex carbohydrates, interacting with specific enzymes to facilitate the conversion of glucuronic acid derivatives. The molecular targets include enzymes involved in carbohydrate metabolism, and the pathways affected are those related to the synthesis and degradation of complex carbohydrates.
Comparison with Similar Compounds
Similar Compounds
D-Glucuronic acid: A precursor to tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate, involved in similar metabolic processes.
D-Glucuronic acid sodium salt: Another derivative of glucuronic acid with similar biochemical properties.
Uridine 5′-diphosphoglucuronic acid trisodium salt: A compound involved in the biosynthesis of glycosaminoglycans.
Uniqueness
This compound is unique due to its specific role as a phosphorylated derivative of glucuronic acid. This phosphorylation enhances its reactivity and specificity in enzymatic reactions, making it a valuable tool in biochemical research and industrial applications.
Properties
IUPAC Name |
tripotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonatooxyoxane-2-carboxylate;pentahydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O10P.3K.5H2O/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;;;;;;;;/h1-4,6-9H,(H,10,11)(H2,12,13,14);;;;5*1H2/q;3*+1;;;;;/p-3/t1-,2-,3+,4-,6+;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOYDOCUHYEURE-CXWREKGISA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)([O-])[O-])C(=O)[O-])O)O.O.O.O.O.O.[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18K3O15P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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